Thiethylperazine maleate is a phenothiazine derivative. [] While clinically recognized for its antiemetic properties, its application in scientific research extends to exploring its dopaminergic antagonism. [] It serves as a valuable tool in investigating neurochemical pathways and physiological responses related to dopamine activity.
Thiethylperazine maleate is classified as:
The synthesis of thiethylperazine maleate involves several steps, typically starting from 10H-phenothiazine. The general synthetic route includes:
The synthesis parameters such as temperature, time, and solvent choice are crucial for optimizing yield and purity. For example, maintaining a temperature around 80°C for several hours can enhance the reaction efficiency.
Thiethylperazine maleate has a complex molecular structure characterized by its phenothiazine backbone. The molecular formula is , with a molecular weight of approximately 399.616 g/mol.
Thiethylperazine maleate undergoes various chemical reactions relevant to its pharmaceutical applications:
These reactions are critical in understanding the stability and bioavailability of the drug in different formulations.
Thiethylperazine exerts its effects primarily through antagonism at various neurotransmitter receptors:
The combination of these actions leads to reduced stimulation of the vomiting center in the brain, making it effective for treating nausea.
Thiethylperazine maleate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 399.616 g/mol |
Melting Point | 62–64 °C |
Boiling Point | 227 °C at 1 mm Hg |
Solubility | 0.0584 mg/L in water |
LogP (Partition Coefficient) | 5.41 |
pKa (Strongest Basic) | Approximately 8 |
These properties influence its formulation as a pharmaceutical product, affecting solubility, stability, and absorption.
Thiethylperazine maleate has diverse applications in medicine:
In clinical settings, thiethylperazine maleate continues to be evaluated for additional therapeutic uses based on its pharmacological profile.
Thiethylperazine emerged during the golden age of phenothiazine research, following the 1950s discovery of chlorpromazine’s antipsychotic properties. Unlike its predecessors focused on psychiatric applications, thiethylperazine was structurally optimized for antiemetic efficacy. Its core modification—an ethylthio group at position 2—reduced sedation while enhancing dopamine D2 receptor blockade in the chemoreceptor trigger zone (CTZ) [1] [5]. This design aligned with contemporaneous efforts to dissect phenothiazine structure-activity relationships: Table 1: Key Structural Features of Select Phenothiazines | Compound | Position 2 Substituent | Position 10 Side Chain | Primary Indication |
---|---|---|---|---|
Chlorpromazine | Cl | Dimethylaminopropyl | Psychosis | |
Prochlorperazine | Cl | Piperazinylpropyl | Nausea/Vomiting | |
Thiethylperazine | SCH₂CH₃ | N-Methylpiperazinylpropyl | Refractory Emesis | Chemical stability studies revealed thiethylperazine maleate’s decomposition point at 188–190°C and poor water solubility (1:1,700), necessitating specialized formulations for clinical use [5]. The maleate salt form improved bioavailability over the free base, a critical pharmaceutical advancement enabling its 1960s commercial rollout in Europe under brands like Torecan® [5]. |
Originally confined to emesis control, thiethylperazine’s mechanism—dual D2/5-HT3 receptor antagonism—sparked interest in broader neuropharmacological applications. Key repurposing milestones include:
Alzheimer’s Pipeline Integration: The compound’s inclusion in 2020s drug-repurposing pipelines (e.g., amyloid-β aggregation inhibition trials) exemplifies its shift toward disease modification [3]. Table 2: Neuropharmacological Targets Beyond Antiemesis | Target Pathway | Mechanistic Action | Therapeutic Potential |
---|---|---|---|
Viral Membrane Fusion | Disruption of envelope glycoproteins | Arbovirus encephalitis | |
5-HT3 Receptors | Allosteric ion channel blockade | Neuroprotection/Synaptic plasticity | |
D2/D3 Receptors | CTZ signal dampening | Parkinsonian emesis | |
Amyloid-β Aggregation | Oligomer disruption (predicted) | Alzheimer’s disease |
Thiethylperazine’s regulatory journey reflects divergent regional evaluations of risk-benefit profiles:
Modern Status: Retains approval in Switzerland, India, and select Asian markets as a second-line antiemetic. EMA classifies it as "discontinued," though hospital compounding persists [4] [5]. Table 3: Global Regulatory Timeline | Era | Region | Status | Catalysts |
---|---|---|---|---|
1960s | Hungary/E. Europe | Approved | Teratogenicity safety data | |
1967 | USA | Initial clearance | Pre-NDA regulations | |
1998 | USA | Market withdrawal | Black box warnings for phenothiazines | |
2020s | Switzerland/India | Active listing | Cost-effective antiemetic option | |
2020s | EMA | Discontinued | Preference for newer NK1 antagonists |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7